6-Methyl-8-nitroquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-8-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-9(13)2-3-11-10(7)8(5-6)12(14)15/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDGOGSHIBYGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 8 Nitroquinolin 4 Ol and Analogous Nitroquinolin 4 Ol Systems
Established Quinoline (B57606) Synthesis Protocols Applicable to 6-Methyl-8-nitroquinolin-4-ol Precursors
The construction of the quinoline core of this compound can be approached through several powerful and versatile synthetic reactions. These methods, including the Skraup, Gould-Jacobs, Friedländer, and Conrad-Limpach syntheses, offer pathways to the fundamental quinoline structure, which can be tailored through the selection of appropriately substituted precursors.
Skraup Synthesis and Methodological Adaptations for Quinoline Derivatives
The Skraup synthesis is a robust method for quinoline formation, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.netwikipedia.org The reaction is known for its often vigorous conditions but is highly effective for a range of anilines. researchgate.netuop.edu.pk
A key strategy for synthesizing nitroquinolines via the Skraup method is the use of a substituted nitroaniline as the starting material. prepchem.com For instance, the reaction of p-nitroaniline with glycerol yields 6-nitroquinoline, while o-nitroaniline produces 8-nitroquinoline (B147351). researchgate.netjyoungpharm.orgjyoungpharm.in This demonstrates the regiochemical outcome is dependent on the substitution pattern of the starting aniline (B41778).
To achieve the specific 6-methyl-8-nitro substitution pattern of the target molecule, a logical precursor would be 4-methyl-2-nitroaniline . The Skraup reaction of this aniline with glycerol would be expected to yield 6-methyl-8-nitroquinoline. gfschemicals.com This intermediate could then potentially be converted to the final this compound through subsequent reactions. The core of the Skraup reaction involves the dehydration of glycerol by sulfuric acid to form acrolein in situ. uop.edu.pkyoutube.com This highly reactive α,β-unsaturated aldehyde then undergoes a conjugate addition with the aniline. nrochemistry.com
| Starting Amine | Expected Skraup Product | Reference |
| p-Nitroaniline | 6-Nitroquinoline | researchgate.netjyoungpharm.org |
| o-Nitroaniline | 8-Nitroquinoline | researchgate.net |
| m-Nitroaniline | Mixture of 5-nitro- and 7-nitroquinoline | researchgate.net |
| 4-Methyl-2-nitroaniline | 6-Methyl-8-nitroquinoline | gfschemicals.com |
The Skraup reaction mechanism proceeds through several key steps. nrochemistry.com First, sulfuric acid dehydrates glycerol to form acrolein. uop.edu.pkyoutube.com The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline.
An oxidizing agent is crucial for this final aromatization step. Nitrobenzene, corresponding to the aniline being used, is a common choice, serving as both the oxidant and a solvent. wikipedia.orguop.edu.pk Arsenic acid (As₂O₅) is another effective, albeit more hazardous, oxidizing agent that can lead to less violent reaction conditions. scispace.com Ferrous sulfate (B86663) is often added to moderate the typically exothermic and sometimes violent reaction. uop.edu.pk
Gould-Jacobs Reaction Pathways to Quinolin-4-one Core Structures
The Gould-Jacobs reaction provides a direct route to the 4-hydroxyquinoline (B1666331) (or its tautomer, quinolin-4-one) scaffold. mdpi.commdpi.com The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. mdpi.compreprints.org The resulting ester can be saponified and decarboxylated to yield the quinolin-4-one. preprints.org
For the synthesis of this compound, the Gould-Jacobs approach would logically start with 4-methyl-2-nitroaniline . The initial condensation with DEEM would form an enamine derivative. researchgate.net Subsequent thermal cyclization, often carried out in a high-boiling solvent like diphenyl ether, would lead to the formation of the quinoline ring. mdpi.com The regioselectivity of the cyclization is a key consideration; with 4-methyl-2-nitroaniline, cyclization is directed to the unsubstituted carbon ortho to the amino group, yielding the desired 6-methyl-8-nitro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Hydrolysis and decarboxylation would then furnish the target compound.
| Aniline Precursor | Reagent | Intermediate | Final Product Core | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate | preprints.org |
| 4-Nitroaniline | Diethyl ethoxymethylenemalonate | Enamine derivative | 6-Nitro-4-oxoquinoline-3-carboxylate | researchgate.net |
Friedlander Synthesis and Related Condensation Approaches for Quinoline Ring Formation
The Friedländer synthesis is a versatile method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). uop.edu.pkiipseries.org The reaction can be catalyzed by acids or bases. researchgate.net
A significant modification for nitro-substituted quinolines involves the in situ reduction of a 2-nitroaryl aldehyde or ketone, for example using iron powder in acetic acid, followed by condensation with the methylene (B1212753) component. nih.gov This domino reaction avoids the need to isolate the often less stable 2-aminoaryl carbonyl compound. To synthesize this compound using this approach, a potential starting material would be 2-amino-3-nitro-5-methylbenzaldehyde or a corresponding ketone. Condensation with a reagent like ethyl acetoacetate (B1235776), followed by hydrolysis, would yield the target structure. The synthesis of the required 2-amino-3-nitro-5-methylbenzaldehyde precursor would be a critical preliminary step.
Conrad-Limpach Reaction Modifications in Quinoline Synthesis
The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (quinolin-4-ones) through the reaction of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction conditions, specifically temperature, can influence the regiochemical outcome, leading to either 4-hydroxyquinolines or, under different conditions (Knorr synthesis), 2-hydroxyquinolines. iipseries.org
This method is highly applicable to the synthesis of this compound. The reaction would involve the condensation of 4-methyl-2-nitroaniline with a β-ketoester, such as ethyl acetoacetate. The initial reaction, typically at a lower temperature, forms a β-aminoacrylate intermediate. A subsequent high-temperature cyclization (often >250 °C) in an inert solvent promotes the formation of the 4-hydroxyquinoline product. wikipedia.orgsynarchive.com This pathway offers a direct route to the quinolin-4-ol core with the desired substitution pattern dictated by the starting aniline.
Targeted Synthesis of this compound
The creation of this compound is a multi-step process that begins with the formation of the quinolin-4-ol backbone, followed by the regioselective introduction of a nitro group.
Cyclization Reactions for the Quinolin-4-ol Moiety Formation.mdpi.commdpi.com
The formation of the quinolin-4-ol core is a foundational step in the synthesis of the target molecule. Several classic named reactions in organic chemistry can be employed for this purpose, including the Conrad-Limpach-Knorr and Gould-Jacobs reactions. mdpi.commdpi.com These methods typically involve the condensation of an aniline derivative with a β-ketoester or a related dicarbonyl compound, followed by a high-temperature cyclization to form the heterocyclic ring system. mdpi.commdpi.com
The Conrad-Limpach reaction, a widely used method for synthesizing quinolin-4-ones, involves the reaction of an aniline with a β-ketoester like ethyl acetoacetate. mdpi.commdpi.com The reaction conditions significantly influence the outcome. Heating the reactants can lead to the formation of a β-arylaminoacrylate, which upon intramolecular cyclization at high temperatures (around 250 °C), yields the desired 4-quinolone. mdpi.compreprints.org Conversely, conducting the reaction at a lower temperature (above 100 °C) in the presence of a strong acid can favor the formation of a β-ketoanilide, which then cyclizes to a 2-quinolone. mdpi.compreprints.org
The optimization of this reaction involves careful control of temperature and the choice of catalyst. For instance, the use of an inert, high-boiling solvent like mineral oil can facilitate the high temperatures required for the cyclization to the 4-quinolone, though early methods without a solvent often resulted in moderate yields. mdpi.com Modifications to the Conrad-Limpach reaction have been developed to improve efficiency, such as using ethyl orthoformate and a compound with an activated methylene group as starting materials along with the aniline. mdpi.com The use of catalysts like fluoroboric acid-based ionic liquids has also been explored to promote the reaction under milder conditions. ias.ac.in The nature of the substituents on the aniline precursor is also a critical factor, as both steric and electronic effects can influence the regioselectivity of the cyclization when asymmetrically substituted anilines are used, potentially leading to a mixture of products. mdpi.com
Table 1: Reaction Conditions for Quinolin-4-one Synthesis
| Reaction Name | Precursors | Key Conditions | Product Type |
| Conrad-Limpach | Aniline, β-ketoester | High temperature (e.g., 250 °C) | 4-Quinolone |
| Conrad-Limpach | Aniline, β-ketoester | >100 °C, strong acid | 2-Quinolone |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization (>250 °C) | 4-Quinolone |
Regioselective Nitration Strategies for Nitro Group Introduction at C-8
Once the 6-methylquinolin-4-ol core is synthesized, the next critical step is the introduction of a nitro group at the C-8 position. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the reaction conditions and the directing effects of the existing substituents on the quinoline ring.
The nitration of quinoline and its derivatives is a classic example of electrophilic aromatic substitution. uomustansiriyah.edu.iqscribd.comuop.edu.pk Due to the deactivating effect of the protonated nitrogen atom in the acidic conditions typically used for nitration, the reaction is generally sluggish and requires vigorous conditions. uomustansiriyah.edu.iquop.edu.pkstackexchange.com The electron-withdrawing nature of the pyridinium (B92312) ring directs the electrophilic attack to the benzene (B151609) ring. uomustansiriyah.edu.iqmsu.edu
For quinoline itself, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uomustansiriyah.edu.iqtutorsglobe.comscribd.comuop.edu.pk The use of even stronger conditions, such as fuming nitric acid in concentrated sulfuric acid containing sulfur trioxide (oleum), also results in the 5- and 8-nitro isomers. uomustansiriyah.edu.iqtutorsglobe.com The ratio of these isomers can be influenced by the specific reaction conditions.
In the case of substituted quinolines, the existing substituents play a crucial role in directing the position of the incoming nitro group. The hydroxyl group at C-4 and the methyl group at C-6 in 6-methylquinolin-4-ol are both activating, ortho-, para-directing groups. However, under the strongly acidic conditions of nitration, the heterocyclic nitrogen exists as a quinolinium ion, which exerts a strong deactivating effect. stackexchange.com The interplay of these electronic effects determines the final regiochemical outcome.
While electrophilic nitration is the most common method, nucleophilic nitration techniques have also been developed, particularly for aza-aromatic compounds. dtic.mil These methods offer an alternative pathway for introducing a nitro group, often with different regioselectivity compared to electrophilic methods. One such technique involves the use of potassium nitrite (B80452) and acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO). dtic.miliust.ac.ir This method has been successfully applied to the nitration of isoquinoline, yielding the product nitrated adjacent to the ring nitrogen. dtic.mil While this technique was also attempted with quinoline, the yield was lower than that for isoquinoline. dtic.mil Nucleophilic nitration can be particularly useful when direct electrophilic attack is disfavored or leads to undesired isomers. The introduction of a nitro group at C-1 in isoquinolines has been achieved using a mixture of potassium nitrite, dimethylsulfoxide, and acetic anhydride, where the key step is the nucleophilic addition of nitrite to the quaternized heterocycle. iust.ac.ir
The regioselectivity of electrophilic nitration on an aromatic ring is profoundly influenced by the electronic properties of the substituents already present. libretexts.org Activating groups, which are electron-donating, generally direct incoming electrophiles to the ortho and para positions and increase the reaction rate. Conversely, deactivating groups, which are electron-withdrawing, direct to the meta position and decrease the reaction rate. libretexts.org
In the context of 6-methylquinolin-4-ol, the situation is complex. The quinoline ring system itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine (B92270) ring, especially under acidic nitration conditions where the nitrogen is protonated. uomustansiriyah.edu.iqstackexchange.com This directs substitution to the benzene ring, primarily at the C-5 and C-8 positions. uomustansiriyah.edu.iqscribd.comuop.edu.pkmsu.edu
The substituents on the benzene ring of 6-methylquinolin-4-ol further modulate this reactivity. The methyl group at C-6 is an activating, ortho- and para-directing group. The hydroxyl group at C-4 is also a strongly activating, ortho- and para-directing group. libretexts.org In the nitration of 1-methyl-2-quinolone, an analog of quinolin-4-ol, the ring nitrogen at the 1-position acts as an electron-donating group, activating the 6- and 8-positions. nih.gov The presence of an electron-donating hydroxy group at the 4-position can activate the adjacent 3-position for nitration. nih.gov For tetrahydroquinoline, a related structure, protecting the amino group allows for nitration of the neutral system, and different protecting groups can influence the regioselectivity, with some conditions achieving total regioselectivity for the 6-position. researchgate.net The interplay of these directing effects—the deactivating quinolinium core and the activating methyl and hydroxyl groups—determines the final position of the nitro group. The formation of 8-nitroquinoline from quinoline nitration suggests that the C-8 position is electronically favored for electrophilic attack. uomustansiriyah.edu.iqtutorsglobe.comscribd.comuop.edu.pk
Methodologies for Methylation at C-6 and Controlled Hydroxylation at C-4
Methylation at C-6: Introducing a methyl group at the C-6 position of the quinoline core is typically achieved by starting with a pre-methylated aniline precursor. The most common approach involves using a substituted aniline, such as m-toluidine (B57737), in classical quinoline syntheses like the Skraup, Doebner-von Miller, or Conrad-Limpach reactions. For instance, an efficient two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) has been demonstrated starting from m-toluidine, highlighting the strategy of using substituted anilines as key starting materials. iipseries.org This ensures the methyl group is correctly positioned from the outset.
Alternative strategies include the direct methylation of a pre-formed quinoline ring, although this can present challenges with regioselectivity. Radical methylation has been applied to related N-heterocyclic compounds like nicotine, showing a preference for substitution at the C-6 position. jst.go.jp While less common for simple quinolines, such methods represent a potential route for late-stage functionalization.
Controlled Hydroxylation at C-4: The hydroxyl group at the C-4 position is almost universally introduced by constructing the quinolin-4-one tautomer, as direct hydroxylation of the quinoline ring is challenging. Several classical name reactions are foundational to forming the quinolin-4-one core. nih.gov
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, cyclization can lead to either quinolin-4-one or quinolin-2-one isomers. For quinolin-4-one synthesis, the initial condensation is typically performed at lower temperatures, followed by thermal cyclization of the intermediate anilide at high temperatures (around 250°C). nih.gov
Gould-Jacobs Reaction: This reaction provides an unambiguous route to the quinolin-4-one skeleton. nih.gov It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. This method is particularly useful for synthesizing 4-hydroxyquinolines with substituents at various positions.
Once the 6-methylquinolin-4-ol core is assembled using one of these methods (e.g., starting from m-toluidine and a suitable β-ketoester), subsequent steps like nitration can be performed to yield the final target compound. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline utilizes a cyclization reaction between 4-methoxyaniline and ethyl acetoacetate to form the initial 6-methoxy-2-methylquinolin-4-ol (B94542) intermediate. atlantis-press.com This intermediate is then nitrated before subsequent chlorination. atlantis-press.com
Table 1: Classical Synthetic Routes for Quinolin-4-one Core
| Reaction Name | Precursors | Key Conditions | Product Type | Citation |
|---|---|---|---|---|
| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization (~250°C) | Quinolin-4-one | nih.gov |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylate | nih.gov |
| Camps Cyclization | N-(2-Acylaryl)amides | Base-catalyzed cyclization | Quinolin-4-one | nih.gov |
Emerging Synthetic Approaches for Nitroquinoline Derivatives
Modern synthetic chemistry has moved towards developing more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. For nitroquinoline derivatives, this includes the refinement of classical methods and the development of novel protocols, with a significant focus on microwave-assisted synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of quinoline and its derivatives, proving to be significantly more effective than traditional approaches. researchgate.net The use of microwave irradiation can reduce reaction times from hours to minutes and can be conducted under solvent-free conditions or in green solvents like water or ionic liquids, aligning with the principles of green chemistry. researchgate.netrsc.orgnih.govresearchgate.net
Several established quinoline syntheses have been adapted for microwave conditions:
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group is significantly accelerated by microwave irradiation. researchgate.net In one study, substituted quinolines were obtained in good yields within 1.5–12 minutes. researchgate.net
Multi-Component Reactions (MCRs): MCRs are inherently efficient, and their combination with microwave assistance provides a rapid route to highly substituted quinolines. A facile, catalyst-free, one-pot protocol for synthesizing pyrazolo-[3,4-b]-quinolines from an aryl aldehyde, dimedone, and an aminopyrazole in aqueous ethanol (B145695) under microwave irradiation resulted in excellent yields (91–98%) in under 10 minutes. rsc.org
SNAr Reactions: The synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline (B193633) and various phenols has been achieved in an ionic liquid ([bmim][PF6]) under microwave energy. nih.gov This method produced excellent yields (72-82%) in just 10 minutes, demonstrating a green and efficient protocol. nih.gov
These emerging protocols offer substantial advantages for the synthesis of complex quinoline derivatives, including nitroquinolines, by providing rapid, efficient, and environmentally friendly alternatives to classical methods. rsc.org
Table 2: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Yield | Citation |
|---|---|---|---|---|---|
| Friedländer Annulation | o-aminoacetophenone, active methylene compound | HCl (catalytic) | 400W, neat, 1.5-12 min | Good yields | researchgate.net |
| Multi-Component | Aryl aldehyde, dimedone, 5-amino-3-methyl-1-phenylpyrazole | None / Aqueous ethanol | 50°C, 5 min | 91-98% | rsc.orgrsc.org |
| Povarov-type MCR | Anilines, alkyne, paraformaldehyde | (±)camphor-10-sulfonic acid | 90°C, 20 min | 26-90% | rsc.org |
| SNAr Reaction | 4,7-dichloroquinoline, phenols | [bmim][PF6] (ionic liquid) | 10 min | 72-82% | nih.gov |
Chemical Reactivity and Transformations of 6 Methyl 8 Nitroquinolin 4 Ol
Reactions Involving the Nitro Group
The powerful electron-withdrawing nature of the nitro group at the C-8 position significantly influences the reactivity of the quinoline (B57606) ring. It not only serves as a functional handle for reduction to other nitrogen-containing groups but also activates the aromatic system towards nucleophilic attack.
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable precursors for pharmaceuticals and other biologically active molecules. acs.orgiitpkd.ac.in This reduction can be accomplished through various methods, including catalytic hydrogenation and the use of metal-based reducing agents. The reaction proceeds via intermediate species such as nitroso and hydroxylamino compounds.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For nitroquinolines, common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂).
The reduction of substituted nitroquinolines, such as 6-methoxy-8-nitroquinoline, has been successfully achieved using Raney nickel in solvents like ethanol (B145695) and dioxane, yielding the corresponding 8-aminoquinoline (B160924) derivative in high yield. google.com By analogy, 6-Methyl-8-nitroquinolin-4-ol is expected to undergo smooth reduction under similar conditions to furnish 8-amino-6-methylquinolin-4-ol. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst, can be fine-tuned to control the selectivity of the reduction. Careful control of these parameters can sometimes allow for the isolation of the intermediate hydroxylamino derivative, although the fully reduced amine is typically the major product.
| Catalyst | Typical Conditions | Product |
| Raney Nickel | H₂, Ethanol/Dioxane, RT-50°C | 8-Amino-6-methylquinolin-4-ol |
| Pd/C (Palladium on Carbon) | H₂, Methanol (B129727)/Ethyl Acetate, RT | 8-Amino-6-methylquinolin-4-ol |
| PtO₂ (Adams' catalyst) | H₂, Acetic Acid, RT | 8-Amino-6-methylquinolin-4-ol |
Metal-mediated reductions offer an alternative to catalytic hydrogenation and are often preferred when other functional groups sensitive to hydrogenation are present in the molecule. acsgcipr.org
Stannous Chloride (SnCl₂) : Tin(II) chloride is a classic and effective reagent for the selective reduction of aromatic nitro compounds in the presence of other reducible functionalities like halogens, carbonyls, and esters. scispace.comstrategian.com The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or in solvents like ethanol. scispace.comnih.gov The mechanism involves the transfer of electrons from the Sn(II) salt, which is oxidized to Sn(IV). acsgcipr.org For this compound, treatment with SnCl₂ is expected to cleanly produce 8-amino-6-methylquinolin-4-ol.
Copper Oxide/Hydrazine (B178648) Systems : A more recent development involves the use of copper(II) oxide (CuO) as a reusable solid reagent with hydrazine monohydrate (N₂H₄·H₂O) as a hydrogen donor. acs.orgiitpkd.ac.in This system operates under mild conditions and has demonstrated high conversion and selectivity for the reduction of nitroquinolines to aminoquinolines. acs.org The high activity is attributed to the formation of oxygen vacancies on the CuO surface, which facilitate the adsorption and selective activation of the nitro group. acs.org This method presents a greener alternative due to the reusability of the CuO reagent.
| Reagent System | Typical Conditions | Advantages |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High functional group tolerance. scispace.comstrategian.com |
| CuO / N₂H₄·H₂O | Mild conditions | Reusable catalyst, high selectivity. acs.org |
| Fe / Acetic Acid | Hot Di-n-butyl ether/dilute AcOH | Cost-effective, traditional method. google.com |
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For SNAr to occur, two conditions must be met: the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group (such as a halide) at a position activated by that group (ortho or para).
The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful modern method for the direct C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org This reaction allows for the formal nucleophilic replacement of a hydrogen atom located at a position activated by an electron-withdrawing group, most commonly a nitro group. kuleuven.beresearchgate.net
In the context of this compound, the VNS reaction would involve the attack of a nucleophile (typically a carbanion bearing a leaving group at the nucleophilic center) at the C-5 or C-7 positions, which are para and ortho to the C-8 nitro group, respectively. kuleuven.beresearchgate.net Studies on various nitroquinolines have shown that VNS reactions proceed efficiently, often with a high degree of regioselectivity. nih.govresearchgate.net For instance, 8-nitroquinoline (B147351) reacts with 4-amino-1,2,4-triazole (B31798) in a basic medium to give substitution at the C-5 (para) position. researchgate.net The presence of the 6-methyl group in the target compound would likely sterically hinder attack at the C-5 position to some extent, potentially favoring substitution at C-7.
The mechanism of the VNS reaction is distinct from classical SNAr. organic-chemistry.org It begins with the nucleophilic addition of a carbanion (Y-CH-X, where X is a leaving group) to an electron-deficient carbon atom of the nitroquinoline ring (e.g., C-7). nih.govorganic-chemistry.org This addition forms a negatively charged σ-adduct, analogous to a Meisenheimer complex. nih.gov
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions
Analysis of Competing Reactions Involving Acidic Alkyl Protons
The methyl group at the C2 position of a quinoline ring is known to possess acidic protons. This acidity can lead to competition between different reaction pathways, particularly in the presence of a strong base. For instance, in reactions like the Vicarious Nucleophilic Substitution (VNS), a strong base is employed, which can potentially abstract a proton from the C2-methyl group. This could initiate a competing reaction pathway, diverting from the intended nucleophilic substitution on the aromatic ring. nih.gov
In the case of this compound, while the methyl group is at the 6-position and thus not directly analogous to a C2-methyl group, the general principle of potential side reactions involving acidic alkyl protons under basic conditions should be considered. The electron-withdrawing nature of the nitro group and the quinoline ring system can influence the acidity of the 6-methyl protons, although to a lesser extent than a C2-methyl group. Therefore, when subjecting this compound to reactions involving strong bases, the possibility of deprotonation of the 6-methyl group and subsequent reactions should be taken into account as a potential competing pathway.
Reactivity of the Quinolin-4-ol Moiety
The quinolin-4-ol moiety is a critical determinant of the molecule's chemical properties, primarily due to the existence of tautomeric forms and the reactivity of the hydroxyl group.
The 4-hydroxyquinoline (B1666331) substructure of this compound allows for the existence of keto-enol tautomerism, where it can be in equilibrium with its 4-quinolone form. acs.orgrsc.orgresearchgate.net This equilibrium is a dynamic process, and the predominant tautomer can be influenced by various factors such as the solvent, temperature, and the electronic effects of other substituents on the quinoline ring. researchgate.netmasterorganicchemistry.comlibretexts.org
The enol form (this compound) possesses an aromatic pyridine (B92270) ring, while the keto form (6-Methyl-8-nitro-1H-quinolin-4-one) has a non-aromatic pyridone ring. nih.gov Theoretical calculations on related systems have shown that the hydroxyquinoline (enol) form can be energetically favored, with both rings exhibiting aromatic character. nih.gov The presence of substituents can shift this equilibrium. For instance, hydrogen bond acceptors at certain positions can favor one tautomer over the other. rsc.org The strong electron-withdrawing nitro group at the 8-position and the electron-donating methyl group at the 6-position in this compound will have a significant electronic influence on the quinoline system, thereby affecting the relative stability of the tautomers.
The chemical implications of this tautomerism are substantial. The enol form will exhibit reactions characteristic of a phenol, such as O-alkylation and acylation, while the keto form will undergo reactions typical of a cyclic amide (lactam). The specific tautomer present under a given set of reaction conditions will dictate the outcome of a chemical transformation.
Table 1: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
| Enol (4-hydroxyquinoline) | ![]() | Aromatic pyridine ring, phenolic hydroxyl group. |
| Keto (4-quinolone) | ![]() | Non-aromatic pyridone ring, cyclic amide functionality. |
The hydroxyl group of the enol tautomer is amenable to a variety of derivatization reactions. These reactions are important for modifying the molecule's properties and for preparing new derivatives with potentially altered biological activities. Common derivatization reactions include:
Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of the corresponding O-alkylated products (ethers).
Acylation: Treatment with acyl chlorides or acid anhydrides can yield O-acylated derivatives (esters).
Phosphorylation: The hydroxyl group can be converted to a phosphate (B84403) ester.
These derivatizations can be used to protect the hydroxyl group during other transformations or to introduce new functional moieties into the molecule. The choice of reagents and reaction conditions will determine the specific outcome of the derivatization.
Reactions at the 6-Methyl Position and its Functionalization
The 6-methyl group, while generally less reactive than the other functional groups, can still be a site for chemical modification. The functionalization of methyl groups on quinoline rings is an area of active research, often involving C-H activation strategies. researchgate.netresearchgate.net
Potential reactions at the 6-methyl position include:
Oxidation: The methyl group can be oxidized to a formyl or a carboxyl group under appropriate oxidizing conditions.
Halogenation: Free radical halogenation can introduce a halogen atom onto the methyl group, which can then serve as a handle for further nucleophilic substitution reactions.
C-H Activation/Functionalization: Transition metal-catalyzed C-H activation provides a modern and efficient way to introduce various functional groups at the methyl position. researchgate.net
The presence of the nitro group at the 8-position may influence the reactivity of the 6-methyl group through electronic effects.
Electrophilic and Nucleophilic Substitution Reactions at Other Quinoline Ring Positions
The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609). However, the presence of the activating methyl group and the deactivating but ortho-, para-directing hydroxyl group (in the enol form) will influence the position of substitution. The nitro group is a strong deactivating group and a meta-director. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion, at positions 5 and 8. pharmaguideline.comuop.edu.pk In this specific molecule, with position 8 already occupied by a nitro group and position 6 by a methyl group, the most likely position for further electrophilic attack would be position 5.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 8-position significantly activates the quinoline ring towards nucleophilic attack. This is a well-established principle in the chemistry of nitroaromatic compounds. nih.govmdpi.com
Cine-substitution: In related nitroquinolone systems, nucleophilic attack can occur at a position adjacent to the nitro group, followed by the elimination of the nitro group. This type of reaction, known as cine-substitution, allows for the introduction of a nucleophile at a position vicinal to the original nitro group. mdpi.comnih.gov
Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings. The nitro group strongly activates the ortho and para positions to it for VNS. nih.govresearchgate.net For this compound, this would imply potential nucleophilic attack at position 7.
The interplay of these different reaction types makes this compound a versatile building block for the synthesis of a wide range of substituted quinoline derivatives.
Table 2: Summary of Potential Reactivity of this compound
| Functional Group / Position | Type of Reaction | Potential Products |
| 6-Methyl Group (Acidic Protons) | Deprotonation under strong base | Anionic species, potential for competing side reactions |
| 4-Hydroxyl Group | Tautomerism | Equilibrium with 6-Methyl-8-nitro-1H-quinolin-4-one |
| 4-Hydroxyl Group | Derivatization (Alkylation, Acylation) | Ethers, Esters |
| 6-Methyl Group | Functionalization (Oxidation, Halogenation) | Aldehydes, Carboxylic acids, Halomethyl derivatives |
| Quinoline Ring (Position 5) | Electrophilic Aromatic Substitution | 5-Substituted derivatives |
| Quinoline Ring (Position 7) | Nucleophilic Aromatic Substitution (VNS) | 7-Substituted derivatives |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 8 Nitroquinolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 6-Methyl-8-nitroquinolin-4-ol is anticipated to display a series of distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is modulated by the interplay of electron-donating and electron-withdrawing substituents on the quinoline (B57606) core.
The quinoline ring system itself gives rise to signals in the aromatic region (typically δ 7.0-9.0 ppm). The presence of a hydroxyl group at position 4 (a known tautomeric system where the 4-quinolone form is often favored), a methyl group at position 6, and a strong electron-withdrawing nitro group at position 8, all significantly impact the expected chemical shifts. The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-5, H-7) will exhibit characteristic multiplicities due to spin-spin coupling with adjacent protons. The methyl group protons are expected to appear as a singlet in the upfield region (around δ 2.5 ppm), while the hydroxyl proton will likely appear as a broad singlet, the position of which can be concentration and solvent dependent.
Detailed analysis of related structures, such as 7-methyl-8-nitroquinoline (B1293703) brieflands.com and various 8-quinolinol derivatives nih.gov, allows for a reasoned prediction of the spectral data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.0 | Doublet | ~6.0 |
| H-3 | ~6.2 | Doublet | ~6.0 |
| H-5 | ~7.8 | Singlet | - |
| H-7 | ~7.6 | Singlet | - |
| 6-CH₃ | ~2.5 | Singlet | - |
The ¹³C NMR spectrum provides complementary information, revealing the signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-200 ppm), which often allows for the resolution of all carbon signals. The positions of the signals are highly dependent on the hybridization of the carbon and its electronic environment.
For this compound, the spectrum would show ten distinct signals. The carbon bearing the hydroxyl group (C-4) and the carbons of the pyridine ring are expected at lower field, while the methyl carbon will be found at a high-field position. The electron-withdrawing nitro group will deshield the C-8 atom, shifting its resonance downfield. The quaternary carbons (C-4, C-6, C-8, C-8a, C-4a) can be distinguished from protonated carbons by their generally weaker intensity in a standard broadband-decoupled spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 |
| C-3 | ~110 |
| C-4 | ~175 (keto form) |
| C-4a | ~140 |
| C-5 | ~125 |
| C-6 | ~135 |
| C-7 | ~120 |
| C-8 | ~145 |
| C-8a | ~130 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle and providing definitive structural proof. creative-biostructure.comipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, a key correlation would be observed between H-2 and H-3, confirming their adjacent positions on the pyridine ring. The absence of other correlations for the aromatic protons H-5 and H-7 would support their isolated nature on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of protonated carbons. For instance, the proton signal at ~8.0 ppm would correlate with the carbon signal at ~140 ppm, assigning these to the H-2/C-2 pair.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is instrumental in connecting molecular fragments and assigning quaternary carbons. Key expected correlations for this compound would include:
The methyl protons (6-CH₃) correlating to C-5, C-6, and C-7.
Proton H-5 correlating to C-4, C-6, C-7, and C-8a.
Proton H-2 correlating to C-3, C-4, and C-8a. These correlations would unequivocally confirm the substitution pattern on the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion. nih.govmdpi.com For this compound, the molecular formula is C₁₀H₈N₂O₃. The calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₉N₂O₃⁺ | 205.0593 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. brieflands.comnih.gov This technique is ideal for assessing the purity of a volatile compound and confirming its identity. An analysis of this compound (or a suitable volatile derivative) would show a single major peak in the chromatogram if the sample is pure. The mass spectrum associated with this peak would display the molecular ion (M⁺) and a characteristic fragmentation pattern. For ortho-nitromethyl aromatic compounds, a facile loss of a hydroxyl radical ([M-OH]⁺) is a common fragmentation pathway, which would be an expected feature in the mass spectrum of the title compound. brieflands.com The NIST Mass Spectrometry Data Center provides fragmentation data for the isomeric compound 8-nitroquinolin-6-ol, showing a top peak at m/z 190, corresponding to the molecular ion. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.
For quinoline derivatives, characteristic IR bands are expected. For instance, in a study of various nitroquinoline derivatives, key absorptions for the nitro group (NO₂) are typically observed. mdpi.com The IR spectrum of 8-(tert-Butyl)-2-methyl-5-nitroquinoline shows prominent peaks at 1517 cm⁻¹ and 1333 cm⁻¹, which can be attributed to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. mdpi.com Additionally, aromatic C=C and C=N stretching vibrations are expected in the range of 1600-1400 cm⁻¹. mdpi.comthieme-connect.com For 6-methoxy-4-methyl-8-nitroquinoline, the nitro group absorptions are expected around 1530 and 1350 cm⁻¹. vulcanchem.com
The presence of a hydroxyl group (-OH) at the 4-position in this compound would introduce a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching. The exact position and shape of this band would be influenced by intermolecular hydrogen bonding.
Table 1: Characteristic FTIR Absorption Bands for Functional Groups in Related Nitroquinoline Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 | 6-Methoxy-4-methyl-8-nitroquinoline vulcanchem.com |
| 1517 | 8-(tert-Butyl)-2-methyl-5-nitroquinoline mdpi.com | ||
| Nitro (NO₂) | Symmetric Stretch | ~1350 | 6-Methoxy-4-methyl-8-nitroquinoline vulcanchem.com |
| 1333 | 8-(tert-Butyl)-2-methyl-5-nitroquinoline mdpi.com | ||
| Aromatic C=C/C=N | Stretching | 1609 | 8-(tert-Butyl)-2-methyl-5-nitroquinoline mdpi.com |
| Aromatic C-H | Stretching | ~2959 | 8-(tert-Butyl)-2-methyl-5-nitroquinoline mdpi.com |
| Methyl (CH₃) | Stretching | ~2963 | 8-(iso-Propyl)-2-methyl-5-nitroquinoline mdpi.com |
| Hydroxyl (O-H) | Stretching | 3200-3600 (predicted) | - |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
In the context of quinoline derivatives, Raman spectroscopy has been employed to study their vibrational properties. For 2-methyl-6-nitroquinoline, both FTIR and FT-Raman spectra were investigated, allowing for a comprehensive vibrational analysis. elixirpublishers.com A study on single-walled carbon nanotubes highlights the utility of Raman spectroscopy in characterizing molecular structures, with distinct features such as the radial breathing mode and the G-band providing significant structural information. libretexts.org While specific FT-Raman data for this compound is not available, it is expected that the quinoline ring vibrations and the symmetric stretching of the nitro group would be prominent features in its Raman spectrum.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. The absorption of light promotes electrons from lower to higher energy molecular orbitals.
The UV-Vis spectra of nitroquinoline derivatives are characterized by absorption bands arising from π → π* transitions within the aromatic quinoline system and n → π* transitions associated with the nitro and hydroxyl groups. For instance, the UV-Vis spectrum of 8-(iso-Propyl)-2-methyl-5-nitroquinoline in methanol (B129727) exhibits absorption maxima (λ_max) at 321 nm, 225 nm, and 202 nm. mdpi.com Another related compound, methyl 4-hydroxy-8-methyl-7-nitroquinoline-2-carboxylate, shows a λ_max at 349 nm. thieme-connect.com The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline ring and the solvent used. The presence of the hydroxyl group in this compound is likely to cause a shift in the absorption maxima compared to its non-hydroxylated counterpart.
Table 2: Electronic Absorption Maxima for Related Nitroquinoline Derivatives
| Compound | Solvent | λ_max (nm) | log ε | Reference |
| 8-(iso-Propyl)-2-methyl-5-nitroquinoline | Methanol | 321 | 4.06 | mdpi.com |
| 225 | 4.67 | mdpi.com | ||
| 202 | 4.55 | mdpi.com | ||
| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | Methanol | 317 | 4.02 | mdpi.com |
| 281 | 3.94 | mdpi.com | ||
| 258 | 4.00 | mdpi.com | ||
| 224 | 4.66 | mdpi.com | ||
| 202 | 4.61 | mdpi.com | ||
| Methyl 4-hydroxy-8-methyl-7-nitroquinoline-2-carboxylate | - | 349 | 3.98 | thieme-connect.com |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. uol.de It allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.
While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), structures of related nitroquinoline derivatives are available. For example, the crystal structures of 4-chloro-8-nitroquinoline (B1348196) and 8-(tert-butyl)-2-methyl-5-nitroquinoline have been determined, providing insights into the molecular geometry and packing of such compounds. mdpi.comnih.gov In these structures, the quinoline ring is typically planar, and the nitro group orientation is influenced by steric and electronic factors. Intermolecular interactions, such as π-π stacking and hydrogen bonding (if applicable), play a crucial role in the crystal packing. mdpi.com For this compound, the presence of the hydroxyl group would likely lead to the formation of strong intermolecular hydrogen bonds, significantly influencing its crystal structure.
Computational and Theoretical Investigations of 6 Methyl 8 Nitroquinolin 4 Ol
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of quinoline (B57606) derivatives. ias.ac.inresearchgate.net For compounds similar to 6-Methyl-8-nitroquinolin-4-ol, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. researchgate.netnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For quinoline derivatives, full geometry optimization is performed to determine the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. researchgate.netbohrium.com In the case of this compound, tautomerism between the keto (-one) and enol (-ol) forms is a key consideration, as is the rotational orientation of the methyl and nitro groups. researchgate.net
Computational studies on similar molecules, like 2-arylquinolin-4(1H)-ones, have confirmed the coexistence of 4-quinolinone and 4-hydroxyquinoline (B1666331) isomers in the gas phase, with the specific conformation's stability being influenced by its environment. researchgate.net For this compound, DFT calculations would be essential to predict the most stable tautomer and the rotational barriers of its substituent groups.
Table 1: Representative Optimized Geometric Parameters of a Quinoline Derivative (2-Methyl-8-nitroquinoline) Calculated at the B3LYP/6-311++G(d,p) Level
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C4-N7 Bond Length | 1.3608 |
| C8-N7 Bond Length | 1.3190 |
| C4-C5 Bond Length | 1.4211 |
| C1-C6 Bond Length | 1.3777 |
| C5-C6 Bond Length | 1.4168 |
| Data is analogous from a study on 8-hydroxy-2-methyl quinoline. arabjchem.org |
Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution
The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net For quinoline derivatives, the HOMO and LUMO are typically delocalized over the π-system of the entire molecule. researchgate.net
Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For a molecule like this compound, the nitro group would create a strongly electron-deficient (electrophilic) region, while the hydroxyl group and the nitrogen atom in the quinoline ring would be electron-rich (nucleophilic) sites. Natural Bond Orbital (NBO) analysis further elucidates charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net
Table 2: Representative Electronic Properties of Substituted Quinolines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 8-hydroxy-2-methyl quinoline | -5.218 | -0.186 | 5.032 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -1.157 | 6.189 |
| 2-Methyl-8-nitroquinoline | - | - | 4.585 |
| Data sourced from studies on related quinoline derivatives. researchgate.netarabjchem.org |
Theoretical Prediction of Spectroscopic Parameters
DFT calculations are routinely used to predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.netnih.gov By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the spectral bands can be achieved. Potential Energy Distribution (PED) analysis is often used to quantitatively assign the vibrational modes. researchgate.netresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and predict the UV-Vis absorption spectra, including the effects of different solvents using models like the Polarizable Continuum Model (PCM). researchgate.neteurjchem.com For this compound, theoretical spectra would help in its structural confirmation and understanding its photophysical properties.
Calculation of Thermochemical Properties
DFT calculations can provide reliable predictions of various thermochemical properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. bohrium.com These properties are essential for understanding the thermodynamic stability of the molecule and for predicting the equilibrium constants and spontaneity of reactions in which it might participate.
Table 3: Representative Calculated Thermodynamic Properties
| Parameter | Value |
| Total Energy (a.u.) | Varies with molecule and method |
| Dipole Moment (Debye) | Varies with molecule and method |
| Molar-specific heat capacity at constant volume (Cv) (cal/mol·K) | Varies with molecule and method |
| Entropy (S) (cal/mol·K) | Varies with molecule and method |
| These properties are highly specific to the molecule and computational method used. bohrium.com |
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.netarabjchem.org An MD simulation for this compound, likely in a solvent like water or ethanol (B145695), would involve solving Newton's equations of motion for the system.
This approach allows for the exploration of the molecule's conformational space, revealing how it flexes and changes shape. nih.gov MD simulations are particularly useful for studying interactions between the molecule and solvent molecules, which can be analyzed using tools like Radial Distribution Functions (RDFs). arabjchem.org For instance, RDFs can show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing detailed information on solvation shells and hydrogen bonding patterns. arabjchem.orgresearchgate.net Such simulations are invaluable for understanding how the solvent influences the structure, stability, and reactivity of the compound. doi.org
Quantitative Structure-Activity Relationship (QSAR) Studies in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. arabjchem.orgijaems.com For quinoline derivatives, QSAR is a fundamental tool for the rational design of new compounds with defined properties, significantly reducing the time and cost associated with synthesizing and testing new molecules. mdpi.com
Development and Validation of Molecular Descriptors
The foundation of any QSAR model lies in the development and validation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr For a compound like this compound, these descriptors can be calculated using various software and theoretical methods, such as Density Functional Theory (DFT). arabjchem.orgdergipark.org.tr These descriptors fall into several categories:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as the distribution of charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). arabjchem.orgelixirpublishers.com The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's ability to donate or accept electrons, respectively. elixirpublishers.com
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity (MR) are used to describe the compound's lipophilicity and bulkiness. ijaems.comdergipark.org.tr
The development of a robust QSAR model involves selecting a training set of structurally similar compounds with known activities. ijaems.com Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to create a mathematical equation linking the descriptors to the activity. arabjchem.org
Validation is a critical step to ensure the model's predictive power. arabjchem.org Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in model development (R²pred). mdpi.comnih.gov A statistically significant model can then be used to predict the activity of new, untested compounds like this compound. bohrium.com
Table 1: Common Molecular Descriptors in QSAR Studies for Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Descriptor Category | Descriptor Name | Description | Relevance |
|---|---|---|---|
| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates reactivity towards electrophiles. |
| Electronic | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates reactivity towards nucleophiles. |
| Electronic | HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. A large gap implies high stability. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Important for understanding intermolecular interactions and binding to polar receptors. |
| Physicochemical | LogP | Octanol-water partition coefficient. | Measures the lipophilicity (fat-solubility) of the compound, affecting its membrane permeability. |
| Physicochemical | Molar Refractivity (MR) | A measure of the molecular volume and polarizability. | Relates to the size of the molecule and its interaction with binding sites. |
Correlation of Structural Parameters with Chemical Reactivity and Stability
The specific structural features of this compound—the quinolin-4-ol core, the methyl group at position 6, and the nitro group at position 8—are key determinants of its reactivity and stability. QSAR studies correlate these structural parameters with the compound's behavior.
Computational studies using DFT can calculate the HOMO-LUMO energy gap, a key indicator of chemical stability. elixirpublishers.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. researchgate.net The distribution of electrostatic potential on the molecular surface (Molecular Electrostatic Potential, MEP) can also be mapped. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red color) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue color) would indicate sites for nucleophilic attack. researchgate.net
Molecular Docking Simulations for Investigating Intermolecular Binding Modes and Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com It is widely used in drug discovery to understand how a potential drug molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. arabjchem.orgchula.ac.th
The process involves placing the 3D structure of the ligand into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net For this compound, key interactions would be expected to involve its functional groups:
Hydrogen Bonding: The hydroxyl (-OH) group and the oxygen atoms of the nitro (-NO2) group can act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a donor. These interactions are crucial for anchoring the ligand within the binding pocket of a protein. arabjchem.org
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein target, such as phenylalanine, tyrosine, or tryptophan. mdpi.com
Hydrophobic Interactions: The methyl group and the carbon framework of the quinoline ring can form hydrophobic interactions with nonpolar residues in the binding site.
Docking studies on similar quinoline derivatives have shown their potential to bind to a wide range of biological targets, including topoisomerase I, various kinases, and viral proteins. arabjchem.orgmdpi.com For example, studies on nitroquinoline derivatives have explored their binding to antileishmanial targets, while other quinolin-4-ol derivatives have been docked against influenza virus proteins. mdpi.commdpi.com Such simulations could reveal potential biological targets for this compound and provide a structural basis for its hypothetical activity.
In Silico Prediction of Intrinsic Chemical Properties and Potential Transformation Pathways
Beyond bioactivity, computational methods can predict a wide range of intrinsic chemical and physicochemical properties, which are crucial for assessing a compound's potential utility. europa.eu Software platforms like SwissADME and DataWarrior offer free tools to calculate these properties from a chemical structure. mmv.org
For this compound, these predictions would provide valuable preliminary data.
Table 2: Predicted Physicochemical Properties of this compound This table is interactive and contains predicted data for illustrative purposes. Actual values may vary.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~204.18 g/mol | Influences diffusion and transport across membranes. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Low to Moderate | The polar nitro and hydroxyl groups may enhance solubility compared to the parent quinoline, but the aromatic system limits it. |
| pKa | Multiple values expected | The hydroxyl group is acidic, while the quinoline nitrogen is basic. pKa values determine the ionization state at physiological pH. |
In silico models can also predict potential transformation pathways, such as metabolism or environmental degradation. The nitro group in aromatic compounds is known to be susceptible to enzymatic reduction in biological systems, potentially forming nitroso and hydroxylamino intermediates, and ultimately the corresponding amino derivative (6-methyl-8-aminoquinolin-4-ol). mdpi.com This transformation can dramatically alter the compound's biological and physicochemical properties. The quinoline ring itself can be subject to oxidation by cytochrome P450 enzymes at various positions. Predicting these pathways is essential for understanding the compound's metabolic fate and potential for bioactivation or detoxification. mmv.org
Derivatization Strategies for Analytical and Synthetic Utility
Chemical Modification of the Hydroxyl Group for Enhanced Analytical Characterization (e.g., Gas Chromatography)
The presence of a polar hydroxyl group in 6-Methyl-8-nitroquinolin-4-ol imparts properties such as relatively low volatility and potential for thermal instability, which can pose challenges for analytical techniques like gas chromatography (GC). Derivatization of this hydroxyl group is a common strategy to overcome these limitations by converting it into a less polar and more volatile functional group. Common derivatization techniques applicable to the hydroxyl group of this compound include silylation, acylation, and alkylation.
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ether is significantly more volatile and thermally stable, making it amenable to GC analysis.
Acylation is another effective method, where the hydroxyl group is converted into an ester. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride are commonly used. The resulting acetyl or trifluoroacetyl esters exhibit increased volatility and can also improve chromatographic separation.
Alkylation introduces an alkyl group, converting the hydroxyl into an ether. Reagents like methyl iodide in the presence of a base can be used to form the corresponding methyl ether. This modification reduces the polarity and increases the volatility of the compound.
The choice of derivatization reagent depends on factors such as reaction efficiency, stability of the derivative, and the specific requirements of the analytical method. The table below summarizes these common derivatization approaches for the hydroxyl group.
| Derivatization Method | Reagent Example | Derivative Functional Group | Key Advantages for GC Analysis |
| Silylation | BSTFA | Trimethylsilyl ether | Increased volatility and thermal stability |
| Acylation | Acetic Anhydride | Acetyl ester | Increased volatility, improved separation |
| Alkylation | Methyl Iodide | Methyl ether | Reduced polarity, increased volatility |
Derivatization for Improved Spectroscopic Signal and Analysis
Derivatization can also be employed to enhance the spectroscopic properties of this compound, facilitating its detection and quantification. By introducing specific functional groups, the molar absorptivity in UV-Visible spectroscopy or the quantum yield in fluorescence spectroscopy can be significantly increased.
For instance, coupling the hydroxyl group with a chromophoric or fluorophoric tag can lead to a derivative with a much stronger and more easily detectable signal. This is particularly useful when analyzing samples with low concentrations of the analyte.
Furthermore, derivatization can be used to introduce specific structural features that produce characteristic fragmentation patterns in mass spectrometry (MS). This can aid in the structural elucidation and confirmation of the analyte in complex matrices. The introduction of groups that direct fragmentation can lead to the formation of specific, high-intensity ions that are indicative of the original molecule.
Preparation of Functionalized Analogs as Intermediates for Complex Chemical Syntheses
This compound serves as a valuable starting material for the synthesis of more complex and potentially bioactive molecules. The existing functional groups—the hydroxyl, methyl, and nitro groups—on the quinoline (B57606) core provide multiple sites for further chemical modification.
The hydroxyl group can be converted to other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus oxychloride. These halogenated derivatives can then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby building more complex molecular architectures.
The nitro group is also a key functional handle. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 8-amino-6-methylquinolin-4-ol is a versatile intermediate. The amino group can be diazotized and subsequently replaced by a wide range of substituents, or it can be acylated, alkylated, or used in the formation of heterocyclic rings.
The synthesis of such functionalized analogs is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships and the development of novel compounds with desired properties. For example, the synthesis of various substituted quinolines is often a key step in the development of new therapeutic agents. The ability to selectively modify different positions of the this compound scaffold is therefore of significant synthetic utility.
Role of 6 Methyl 8 Nitroquinolin 4 Ol As a Building Block in Complex Chemical Syntheses
Synthetic Precursor for Advanced Quinoline (B57606) Architectures
The specific placement of hydroxyl, methyl, and nitro groups on the quinoline core of 6-Methyl-8-nitroquinolin-4-ol facilitates a range of chemical modifications to produce sophisticated quinoline derivatives. The synthetic utility of this compound can be logically inferred from the well-established chemistry of its close structural analogs found in scientific literature.
A key transformation for quinolin-4-ol derivatives involves the conversion of the C4-hydroxyl group into a more effective leaving group, most commonly a halide like chlorine. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is readily accomplished by treating the parent 6-methoxy-2-methylquinolin-4-ol (B94542) with a chlorinating agent such as phosphorus oxychloride. atlantis-press.comresearchgate.net This step is synthetically crucial, as the resultant 4-chloroquinoline (B167314) becomes highly activated towards nucleophilic aromatic substitution (SNAr). This activation allows for the introduction of diverse functionalities, including amines, ethers, and thiols, at the C4 position, which is a cornerstone strategy for generating libraries of quinoline compounds in drug discovery programs.
The nitro group at the C8 position serves as another critical functional handle. The reduction of a nitro group on a quinoline ring to a primary amine is a standard and highly efficient process, frequently achieved with reagents like stannous chloride (SnCl₂) in acidic media or via catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. nih.govgoogle.comtdcommons.org The resulting 8-amino-6-methylquinolin-4-ol is an exceptionally useful intermediate. This newly formed amino group can undergo a plethora of subsequent reactions, including acylation, alkylation, or diazotization, paving the way for a wide spectrum of quinoline-based structures. This pathway is famously employed in the synthesis of 8-aminoquinoline (B160924) antimalarials like primaquine (B1584692), which involves the functionalization of the C8-amino group. acs.org
The following data table outlines potential synthetic modifications of this compound, based on the established reactivity of analogous compounds.
Table 1: Potential Synthetic Transformations for this compound (This data is inferred from documented reactions of structurally similar quinoline derivatives)
| Functional Group | Position | Transformation | Reagent Example(s) | Resulting Intermediate | Potential for Advanced Architectures | Reference Analog(s) |
|---|---|---|---|---|---|---|
| Hydroxyl | C4 | Chlorination | POCl₃ | 6-Methyl-8-nitro-4-chloroquinoline | Serves as a key precursor for SNAr reactions to introduce diverse substituents at the C4 position. | 6-methoxy-2-methylquinolin-4-ol atlantis-press.comresearchgate.net |
| Nitro | C8 | Reduction | SnCl₂ / HCl, Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | 8-Amino-6-methylquinolin-4-ol | A crucial intermediate for constructing side chains (e.g., primaquine analogs) or for the synthesis of fused heterocyclic systems. | 6-methoxy-8-nitroquinoline google.com, Various nitroquinolines nih.gov |
Integration into Novel Nitrogen-Containing Heterocyclic Scaffolds
Beyond its use in derivatizing the basic quinoline ring, this compound is a promising precursor for the assembly of polycyclic, nitrogen-containing heterocyclic systems. These fused scaffolds are of significant interest in medicinal chemistry because their rigid, three-dimensional structures can facilitate precise and high-affinity interactions with biological macromolecules.
The generation of an 8-amino-6-methylquinolin-4-ol intermediate from the title compound is a gateway to various intramolecular cyclization strategies. The proximate arrangement of the C8-amino group and the C4-hydroxyl/keto tautomer provides the necessary functionality to forge a new ring. The choice of reagent used to link these two positions dictates the nature of the annulated ring. For instance, reacting the diamino-alcohol intermediate with reagents possessing two electrophilic centers can lead to the formation of fused five- or six-membered rings. The reported synthesis of 3-hydroxy-8-methoxy-4-methyl-9-nitro-3H-imidazo[4,5-c]quinoline-2-carboxylic acid from a related precursor demonstrates the feasibility of constructing fused imidazole (B134444) rings, a common and important motif in many pharmacologically active compounds. atlantis-press.com
Furthermore, the inherent reactivity of the nitro-activated quinoline nucleus can be exploited to build novel scaffolds. The Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful method for direct C-H functionalization in electron-deficient aromatic systems like nitroquinolines. nih.gov It is highly probable that a suitable nucleophile could attack the C7 position of this compound, introducing a new substituent ortho to the directing nitro group. If this newly installed substituent contains a reactive functional group, it could participate in a subsequent cyclization reaction, potentially involving the C6-methyl group or the C8-nitro group (following its reduction), to yield novel tricyclic heterocyclic systems.
The table below details plausible synthetic routes for incorporating the this compound core into larger, fused heterocyclic frameworks.
Table 2: Potential Pathways to Fused Heterocyclic Scaffolds (This data is inferred from documented reactions of structurally similar quinoline derivatives)
| Starting Intermediate | Reaction Type | Reagent/Conditions | Resulting Heterocyclic Scaffold | Reference Analog(s) |
|---|---|---|---|---|
| 8-Amino-6-methylquinolin-4-ol | Annulation / Intramolecular Cyclization | Dicarbonyl compounds, Phosgene derivatives | Fused systems such as oxazolo[4,5-h]quinolines or pyrazino[2,3-h]quinolines | General principles of heterocyclic synthesis |
| This compound | Vicarious Nucleophilic Substitution (VNS) & Subsequent Cyclization | 1. Nucleophile (e.g., stabilized carbanion) 2. Cyclization-promoting conditions | Novel tricyclic frameworks (e.g., pyrrolo[3,2-h]quinolines) | Various electron-deficient nitroaromatics nih.gov |
While direct experimental reports on the synthetic applications of this compound are not abundant in the accessible literature, its molecular architecture strongly supports its role as a versatile synthetic building block. The well-documented chemistry of the quinolin-4-ol, nitro, and methyl functionalities in closely related systems provides a clear and predictable blueprint for its use in the synthesis of advanced quinoline architectures and novel fused heterocyclic scaffolds. atlantis-press.comnih.govgoogle.com
Future Research Directions in the Chemistry of 6 Methyl 8 Nitroquinolin 4 Ol
Development of Green and Sustainable Synthetic Routes
Traditional methods for synthesizing the quinoline (B57606) core, such as the Conrad-Limpach, Doebner-von Miller, and Gould-Jacobs reactions, have been foundational but often rely on harsh conditions, toxic reagents, and lengthy reaction times, generating significant chemical waste. tandfonline.comrsc.org The future of synthesizing 6-Methyl-8-nitroquinolin-4-ol and its derivatives lies in the adoption of green chemistry principles to improve sustainability and efficiency.
Promising avenues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours or days to mere minutes, often leading to cleaner reactions and higher yields. acs.orgnih.govlew.ro The application of microwave irradiation to classical cyclization reactions or novel multi-component strategies could provide a rapid and efficient pathway to the this compound core. rsc.org
Cascade and One-Pot Reactions: Designing a synthesis where multiple bond-forming events occur in a single pot without isolating intermediates significantly improves atom and step economy. A cascade approach, such as a [4+2] annulation involving an aza-Wittig reaction, could be developed for the efficient assembly of the substituted quinolin-4-ol ring system. rsc.orgrsc.orgmdpi.com
Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or bio-based solvents is a key goal of green chemistry. Research into performing the cyclization or subsequent functionalization steps in water could drastically reduce the environmental impact of the synthesis. rsc.org
Photocatalysis and Electrosynthesis: Visible-light photocatalysis offers a mild and powerful method for driving chemical transformations. nih.gov A photocatalytic approach could be envisioned for the final cyclization step or for post-synthesis modifications. Similarly, electrosynthesis, which uses electricity to drive reactions, can replace stoichiometric chemical oxidants or reductants, offering a greener alternative for key synthetic steps. rsc.org
Table 1: Comparison of Synthetic Approaches for Quinoline Scaffolds
| Method | Traditional Approach (e.g., Conrad-Limpach) | Potential Green Approach | Advantages of Green Approach |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Visible Light | Rapid energy transfer, shorter reaction times, lower energy consumption. acs.org |
| Reaction Type | Stepwise synthesis with isolation of intermediates | One-pot, multi-component, or cascade reactions | Increased step and atom economy, reduced waste from workups and purifications. lew.rorsc.org |
| Solvents | High-boiling, often toxic organic solvents (e.g., Dowtherm, mineral oil) | Water, ethanol (B145695), or solvent-free conditions | Reduced environmental impact, improved safety, easier product isolation. tandfonline.comrsc.org |
| Reagents/Catalysts | Stoichiometric amounts of strong acids or condensing agents | Catalytic amounts of reusable catalysts, photocatalysts, or electrochemical mediation | Reduced waste, potential for catalyst recycling, milder reaction conditions. rsc.orgorganic-chemistry.org |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The functional groups of this compound—the quinolin-4-ol nucleus, the nitro group, and the methyl group—each offer opportunities for exploring novel chemical reactivity.
Transformations of the Nitro Group: Beyond its simple reduction to an amine, the electron-withdrawing nitro group strongly activates the quinoline ring towards nucleophilic attack. mdpi.com A key area for future study is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . researchgate.netnih.gov This reaction allows for the direct introduction of carbon, nitrogen, or oxygen nucleophiles onto the aromatic ring, typically at positions ortho or para to the nitro group. arkat-usa.orgcdnsciencepub.com Investigating the VNS reactivity of this compound could unveil pathways to novel C-7 substituted analogues, a transformation not easily achieved by other means. The mechanism of these transformations, potentially involving stable Meisenheimer-type intermediates, warrants detailed investigation. mdpi.com
Functionalization of the Methyl Group: The C-6 methyl group is a handle for further derivatization. Iridium-catalyzed alkylation using alcohols as alkylating agents could be explored to introduce longer or more complex alkyl chains at this position. acs.org Furthermore, modern C-H activation strategies, potentially employing rhodium or palladium catalysts under mechanochemical conditions, could enable direct methylation or other functionalizations at the C-7 position, directed by the C-8 nitro group. researchgate.net
Reactions of the Quinoline Core: The quinolin-4-ol moiety itself can undergo various transformations. For instance, oxidation could yield the corresponding quinoline-4,8-dione. The hydroxyl group at C-4 can be converted into ethers, esters, or displaced to introduce other functionalities. Furthermore, photocatalytic reactions, which have been used to transform other nitroquinoline derivatives, could lead to unexpected cyclizations or rearrangements. jst.go.jp
Table 2: Potential Chemical Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Significance |
| Nitro Group (C8) | Reduction | 6-Methylquinolin-4-ol-8-amine | Access to a key synthetic intermediate for further functionalization. nih.gov |
| Nitro Group (C8) | Vicarious Nucleophilic Substitution (VNS) | 7-Cyano-6-methyl-8-nitroquinolin-4-ol | Direct C-C bond formation on the electron-deficient ring. researchgate.net |
| Methyl Group (C6) | C-H Alkylation | 6-Ethyl-8-nitroquinolin-4-ol | Introduction of diverse alkyl chains. acs.org |
| Quinoline Ring | C-H Activation (C7) | 6,7-Dimethyl-8-nitroquinolin-4-ol | Regioselective functionalization of the carbocyclic ring. researchgate.net |
| Quinolin-4-ol | Oxidation | 6-Methyl-8-nitroquinoline-4-one | Alteration of the core electronic and structural properties. |
| Hydroxyl Group (C4) | Nucleophilic Substitution | 4-Amino-6-methyl-8-nitroquinoline | Introduction of key pharmacophoric groups. nih.gov |
Advanced Computational Modeling for Deeper Mechanistic Elucidation and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and elucidating complex reaction mechanisms. mdpi.com For this compound, computational studies can provide insights that are difficult or impossible to obtain through experimentation alone.
Tautomerism and Stability: The quinolin-4-ol system exists in equilibrium with its quinolin-4-one tautomer. DFT calculations can accurately predict the relative stabilities of these tautomers in the gas phase and in various solvents, which is crucial for understanding its reactivity. nih.govacs.orgresearchgate.net The calculations can also reveal how substituents (like the C-6 methyl and C-8 nitro groups) influence this equilibrium. scirp.org
Reactivity and Mechanistic Insights: Computational modeling can map out the entire energy landscape of a chemical reaction. For potential VNS reactions, DFT can be used to calculate the energies of transition states and intermediates, confirming the most likely site of nucleophilic attack and explaining the observed regioselectivity. arkat-usa.org Similarly, the mechanisms of photocatalytic or C-H activation reactions can be modeled to understand the roles of catalysts and intermediates. acs.org
Prediction of Molecular Properties: Key electronic properties that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP) maps, and Fukui functions, can be calculated. mdpi.comnih.govnih.gov These descriptors help predict where the molecule is most susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions. Furthermore, spectroscopic properties (NMR, IR, UV-Vis) can be simulated to aid in the characterization of new compounds derived from this compound. acs.org
Table 3: Application of Computational Modeling to this compound
| Computational Method | Research Objective | Predicted Information |
| DFT Geometry Optimization | Determine the most stable tautomeric form (enol vs. keto) | Relative energies, bond lengths, dihedral angles. researchgate.net |
| Transition State Theory (TST) | Elucidate the mechanism of VNS or C-H activation reactions | Activation energy barriers, transition state geometries, reaction pathways. arkat-usa.org |
| Frontier Molecular Orbital (FMO) Analysis | Predict sites of electrophilic and nucleophilic attack | HOMO/LUMO energy levels and spatial distribution. scirp.orgnih.gov |
| Molecular Electrostatic Potential (MEP) | Identify regions of positive and negative charge | Prediction of sites for non-covalent interactions and initial reactant approach. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra | UV-Visible absorption wavelengths (λmax) and oscillator strengths. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with chemical properties | Predictive models for reactivity or other properties based on calculated descriptors. oup.com |
Design and Synthesis of Chemically Diverse Analogues for Fundamental Chemical Investigations
The systematic design and synthesis of analogues based on the this compound scaffold is essential for probing structure-property relationships. By methodically altering each functional group, researchers can tune the molecule's electronic, steric, and physicochemical properties.
Modification of the Benzene (B151609) Ring Substituents: The electronic nature of the scaffold can be modulated by replacing the C-8 nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂). The C-6 methyl group can be replaced with larger alkyl groups or other functionalities to probe steric effects. acs.org
Functionalization of the Pyridinone Ring: The C-4 hydroxyl group is a prime site for modification. It can be alkylated to form ethers or converted to amines or thioethers, significantly altering hydrogen bonding capabilities and lipophilicity. nih.gov The C-2 and C-3 positions, if unsubstituted, also present opportunities for functionalization using various quinoline synthesis methodologies. rsc.org
Introduction of New Substituents: VNS chemistry provides a direct route to introduce substituents at the C-7 position, a site that is often difficult to access through classical methods. researchgate.net This allows for the creation of a library of C-7 functionalized analogues (e.g., with aryl, cyano, or amino groups) for systematic investigation.
Hybrid Molecules: The quinoline nucleus can be coupled with other chemical scaffolds known for interesting properties. For example, the C-8 amino group (derived from the nitro group) can serve as an anchor point to attach other pharmacophores or functional moieties, creating hybrid molecules with novel characteristics.
Table 4: Strategies for Analogue Design and Synthesis
| Modification Site | Synthetic Strategy | Rationale for Investigation | Example Analogue |
| C8-Nitro Group | Reduction followed by Sandmeyer reaction | Investigate the effect of varying electronic properties at C8 | 8-Chloro-6-methylquinolin-4-ol |
| C6-Methyl Group | Use of different anilines in initial synthesis | Probe steric hindrance and lipophilicity effects | 6-Ethyl-8-nitroquinolin-4-ol |
| C4-Hydroxyl Group | Williamson ether synthesis or nucleophilic substitution | Study the role of the hydrogen bond donor/acceptor at C4 | 4-Methoxy-6-methyl-8-nitroquinoline |
| C7 Position | Vicarious Nucleophilic Substitution (VNS) | Introduce functionality at a novel position to explore new chemical space | 7-Amino-6-methyl-8-nitroquinolin-4-ol |
| C2/C3 Positions | Modified Conrad-Limpach or Friedländer synthesis | Explore the impact of substitution on the pyridinone ring | 2,6-Dimethyl-8-nitroquinolin-4-ol |
Q & A
Q. What are the optimal synthetic routes for 6-Methyl-8-nitroquinolin-4-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A two-step approach is recommended: (1) Quinoline core synthesis via condensation of substituted anilines with β-keto esters under acidic conditions (e.g., sulfuric acid catalysis). (2) Nitration at the 8-position using concentrated nitric acid (65–68%) in an ice-water bath for controlled reactivity, followed by room-temperature stirring for 12–24 hours. Yield optimization requires precise stoichiometry (10 mmol substrate) and purification via recrystallization (e.g., methanol) . For methyl group introduction at the 6-position, Friedel-Crafts alkylation with methyl iodide and AlCl₃ can be employed .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.0–9.0 ppm) to confirm substitution patterns. Nitro groups induce deshielding (~δ 8.5–9.5 ppm for adjacent protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₀H₉N₂O₃: 205.0612; deviation <2 ppm) .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient (80:20 to 50:50) to assess purity (>95%) .
Q. What in vitro assays are appropriate for initial evaluation of this compound’s antimicrobial activity?
- Methodological Answer :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare to controls like chloroquine (MIC <0.1 µg/mL) .
- Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values. A selectivity index (IC₅₀/MIC) >10 indicates therapeutic potential .
Advanced Research Questions
Q. How does the nitro group at the 8-position influence electronic structure and reactivity compared to amino or methoxy substituents?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. Nitro groups reduce aromatic π-electron density, increasing electrophilicity at the 4-hydroxyl group, which may enhance hydrogen bonding with biological targets .
- Experimental Validation : Compare reaction rates of 8-nitro vs. 8-amino derivatives in nucleophilic substitution (e.g., with ethyl bromoacetate). Nitro groups typically slow SNAr reactions due to electron withdrawal .
Q. What strategies resolve contradictions in reported biological activity data for nitroquinoline derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 6-methoxy-8-nitroquinolines) to identify trends. For example, substituent bulk at the 2-position correlates with reduced cytotoxicity .
- SAR Studies : Synthesize derivatives with systematic substitutions (e.g., 6-methyl, 8-nitro vs. 6-methoxy, 8-amino) and test in parallel assays. Use ANOVA to isolate substituent effects .
Q. How can computational modeling predict this compound’s interaction with bacterial topoisomerases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with topoisomerase IV (PDB: 3FV5) to simulate binding. Prioritize poses where the nitro group forms π-stacking with Tyr397 and the 4-hydroxyl hydrogen-bonds with Asp541 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


